ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate
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Overview
Description
Ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamimidoylsulfamoyl group, a phenylamino group, and a nitrophenylalaninate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate typically involves multiple steps, including the formation of intermediate compounds One common synthetic route involves the reaction of 4-nitrophenylalanine with ethyl 4-oxobutanoate in the presence of a suitable catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and neutral to basic pH for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of sulfonamide derivatives.
Scientific Research Applications
Ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate
- Ethyl N-(4-{[4-(carbamoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate
Uniqueness
Ethyl N-(4-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate is unique due to the presence of the carbamimidoylsulfamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for unique applications in various fields.
Properties
IUPAC Name |
ethyl 2-[[4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobutanoyl]amino]-3-(4-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O8S/c1-2-36-21(31)18(13-14-3-7-16(8-4-14)28(32)33)26-20(30)12-11-19(29)25-15-5-9-17(10-6-15)37(34,35)27-22(23)24/h3-10,18H,2,11-13H2,1H3,(H,25,29)(H,26,30)(H4,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWWWNQJLNQTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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